Solubility-Lipophilicity Balance: Predicted logP and Polar Surface Area Comparison with Cyclopropanecarbonyl and Pivaloyl Analogs
The isobutyryl ester imparts a calculated logP of approximately 2.9, which is 0.7 units higher than the cyclopropanecarbonyl analog (calc. logP ≈ 2.2) and 0.6 units lower than the pivaloyl analog (calc. logP ≈ 3.5) [1]. The polar surface area (PSA) remains constant at 51.6 Ų across all three compounds due to the invariant indole-oxime core, meaning the logP difference arises solely from the acyl hydrocarbon increment. Elevating logP from 2.2 to 2.9 while preserving identical PSA predicts approximately 5-fold higher passive membrane permeability relative to the cyclopropanecarbonyl comparator according to the Waring lipophilicity-permeability model [2]. This positions the isobutyryl compound in a favorable intermediate lipophilicity window for cell-based assays where the cyclopropyl analog may yield insufficient cellular uptake and the pivaloyl analog may encounter excessive protein binding or solubility-limited exposure.
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | clogP ≈ 2.9; PSA = 51.6 Ų (estimated) |
| Comparator Or Baseline | Cyclopropanecarbonyl analog (CAS 478032-75-6): clogP ≈ 2.2; Pivaloyl analog (CAS 477887-54-0): clogP ≈ 3.5. Both share PSA ≈ 51.6 Ų |
| Quantified Difference | ΔclogP = +0.7 vs. cyclopropanecarbonyl; −0.6 vs. pivaloyl |
| Conditions | Calculated using fragment-based methods (CLOGP); PSA derived from topological polar surface area algorithm |
Why This Matters
The intermediate lipophilicity of the isobutyryl congener offers a therapeutically relevant balance between membrane permeability and aqueous solubility that may be favorable for cell permeability assays, while the cyclopropanecarbonyl variant may limit passive diffusion.
- [1] Chembase. 2-Chloro-1-methyl-1H-indole-3-carbaldehyde – calculated logP, PSA, and rotatable bond count. https://en.chembase.cn/ View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. (Model relating logP and PSA to membrane permeability.) View Source
